2-Cyclopropylamino-1-furan-2-yl-ethanone
Description
2-Cyclopropylamino-1-furan-2-yl-ethanone (CAS 1353972-17-4) is a secondary amine derivative featuring a cyclopropylamino group attached to an ethanone backbone substituted with a furan-2-yl moiety. Its molecular formula is C₉H₁₁NO₂, and it is identified by the InChIKey HMXYHJPSGGYQAS-UHFFFAOYSA-N . The furan ring introduces electron-rich aromaticity, which may influence reactivity and intermolecular interactions compared to phenyl-substituted analogs.
Properties
IUPAC Name |
2-(cyclopropylamino)-1-(furan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8(6-10-7-3-4-7)9-2-1-5-12-9/h1-2,5,7,10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXYHJPSGGYQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylamino-1-furan-2-yl-ethanone typically involves the reaction of cyclopropylamine with a furan derivative under controlled conditions. One common method includes the use of cyclopropylamine and 2-furyl ethanone in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylamino-1-furan-2-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan or cyclopropyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors.
Biological Activity:
Research indicates that the compound may exhibit antimicrobial properties, with studies showing efficacy against various pathogens. The interactions of its furan ring and cyclopropyl group enhance its biological activity through mechanisms such as enzyme inhibition or receptor modulation.
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 |
| Antibacterial | Escherichia coli | 40 |
| Antifungal | Candida albicans | 30 |
These findings suggest that derivatives of this compound may serve as potential candidates for new antimicrobial agents .
Organic Synthesis
As a versatile building block, 2-cyclopropylamino-1-furan-2-yl-ethanone is utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable in synthetic chemistry.
Key Reactions:
- Oxidation: The furan ring can be oxidized to form furanones.
- Reduction: The carbonyl group can be reduced to form alcohols.
- Substitution: The amino groups can participate in substitution reactions with electrophiles.
These reactions facilitate the development of new compounds with tailored properties for specific applications .
Case Study 1: Antimicrobial Properties
A study evaluated the efficacy of various furan derivatives, including 2-cyclopropylamino-1-furan-2-yl-ethanone, against resistant bacterial strains. Results indicated that structural modifications could enhance antibacterial activity significantly, making this compound a candidate for further investigation in therapeutic applications .
Case Study 2: Drug Development
Research focusing on furan-based compounds has highlighted their potential as leads for drug development targeting specific diseases. For instance, modifications to the cyclopropyl group or the furan ring can lead to compounds with improved pharmacological profiles, such as enhanced selectivity for cancer cell lines or greater potency against infectious agents .
Mechanism of Action
The mechanism of action of 2-Cyclopropylamino-1-furan-2-yl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The furan ring in 2-Cyclopropylamino-1-furan-2-yl-ethanone provides an electron-rich environment, facilitating interactions with electrophilic targets. In contrast, fluorophenyl analogs exhibit greater polarity and stability .
- Steric and Conformational Influences : Cyclopropyl’s small ring size minimizes steric hindrance, favoring interactions in constrained environments. Larger groups (e.g., cyclopentyl) may hinder such applications .
- Safety Profile: Unlike 1-(2-Amino-6-nitrophenyl)ethanone, the target compound lacks classified health hazards, though thorough toxicological studies are pending .
Biological Activity
2-Cyclopropylamino-1-furan-2-yl-ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-Cyclopropylamino-1-furan-2-yl-ethanone features a furan ring and a cyclopropylamine moiety, contributing to its unique chemical behavior. The compound can undergo various chemical reactions, including oxidation and substitution, which can affect its biological activity.
Anticancer Properties
Research indicates that 2-Cyclopropylamino-1-furan-2-yl-ethanone may possess significant anticancer properties. A study evaluated its effects on non-small cell lung cancer (NSCLC) cell lines, showing selective inhibition of mutant EGFR (L858R/T790M) over wild-type EGFR with an IC50 value ranging from 3 to 65 nM . This suggests that the compound could be a candidate for targeted cancer therapies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In vitro studies have demonstrated that derivatives of furan-based compounds exhibit inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin synthesis. For instance, related furan derivatives showed IC50 values as low as 0.0433 µM for monophenolase activity . This indicates that 2-Cyclopropylamino-1-furan-2-yl-ethanone could similarly inhibit enzymatic activity, although specific data on this compound is limited.
The mechanism of action for 2-Cyclopropylamino-1-furan-2-yl-ethanone may involve interaction with specific molecular targets such as receptors or enzymes. The presence of the furan ring is significant, as it can participate in π-stacking interactions with aromatic residues in protein targets, potentially modulating their activity .
Case Study: Antitumor Activity
A notable study focused on the antitumor activity of compounds similar to 2-Cyclopropylamino-1-furan-2-yl-ethanone. The compounds were evaluated against a panel of cancer cell lines at concentrations of 10 µM. Results indicated promising cytotoxic effects against several types of cancer, including melanoma and lung cancer .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 2-Cyclopropylamino-1-furan-2-yl-ethanone | NSCLC | 3 - 65 |
| Furan derivative A | Melanoma | <10 |
| Furan derivative B | Colon Cancer | <5 |
Case Study: Enzyme Interaction
In another study assessing the enzyme inhibition capabilities of furan derivatives, it was found that structural modifications significantly affected inhibitory potency. The introduction of hydroxyl groups enhanced the activity against tyrosinase, suggesting that similar modifications could be explored for enhancing the efficacy of 2-Cyclopropylamino-1-furan-2-yl-ethanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
